molecular formula C16H25N3O3 B8504683 ethyl 4-methyl-2-[2-oxo-2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate

ethyl 4-methyl-2-[2-oxo-2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate

Cat. No.: B8504683
M. Wt: 307.39 g/mol
InChI Key: RQIBLOJJZOBXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 4-methyl-2-[2-oxo-2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-[2-oxo-2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-methyl-2-[2-oxo-2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

ethyl 4-methyl-2-[2-oxo-2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-[2-oxo-2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.

    Pyrrole derivatives: These compounds share the pyrrole ring structure and are used in various chemical and biological applications.

Uniqueness

ethyl 4-methyl-2-[2-oxo-2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

ethyl 4-methyl-2-[2-oxo-2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C16H25N3O3/c1-3-22-16(21)15-12(2)11-18-13(15)10-14(20)17-6-9-19-7-4-5-8-19/h11,18H,3-10H2,1-2H3,(H,17,20)

InChI Key

RQIBLOJJZOBXDC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC=C1C)CC(=O)NCCN2CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 2-carboxymethyl-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester (1.27 g, 6 mmol) in N,N-dimethylformamide (3 ml) and dichloromethane (30 ml) was added with 2-pyrrolidine-1-yl-ethamine (0.83 ml, 6.6 mmol), N-ethyl-N′-(dimethylaminopropyl)-carbodiimide hydrochloride (3 g, 12 mmol) and 1-hydroxybenzotriazol (0.9 g, 6 mmol) in the ice/water-bath. Upon completion of the addition, the reaction mixture was stirred at room temperature overnight, then added with cold water (20 ml), extracted with dichloromethane (50 ml×3). The combined organic extracts were washed with saturated sodium bicarbonate solution (50 ml), water (50 ml), brine (50 ml), dried with anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give 4-methyl-2-[(2-pyrrolidin-1-yl-ethylcarbamoyl)-methyl]-1H-pyrrole-3-carboxylic acid ethyl ester (1.898 g, 100%) as a brown oil which was used as such.
Quantity
1.27 g
Type
reactant
Reaction Step One
[Compound]
Name
2-pyrrolidine-1-yl-ethamine
Quantity
0.83 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.